Lipophilicity Advantage vs. N-Methyl-L-histidine
The target compound exhibits significantly higher lipophilicity than the closest natural methylhistidine analog. Its calculated LogP (cLogP) of –1.84 is approximately 0.9 log units greater than the XLogP3 of –2.7 reported for N‑methyl‑L‑histidine (CAS 24886‑03‑1) . This increase is attributable to the 2‑propyl substituent on the imidazole ring, which adds hydrophobic surface area. In the context of drug‑likeness, a LogP shift of this magnitude can substantially influence passive membrane diffusion and blood‑brain barrier partitioning.
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | cLogP = –1.84 (Fluorochem calculation) |
| Comparator Or Baseline | N‑Methyl‑L‑histidine (CAS 24886‑03‑1); XLogP3 = –2.7 |
| Quantified Difference | ΔLogP ≈ +0.9 (target more lipophilic) |
| Conditions | Computed partition coefficients; different algorithms (cLogP vs XLogP3). |
Why This Matters
Researchers designing probes that require passive membrane crossing or partitioning into hydrophobic compartments should select the propyl‑substituted analog; N‑methyl‑histidine alone may be too polar for such applications.
